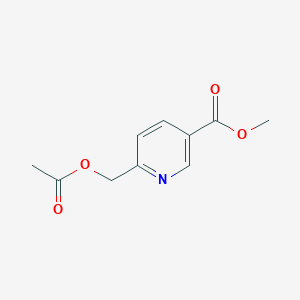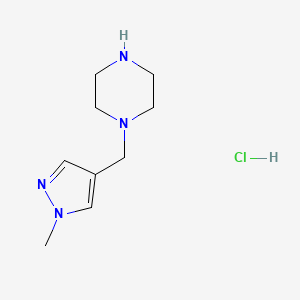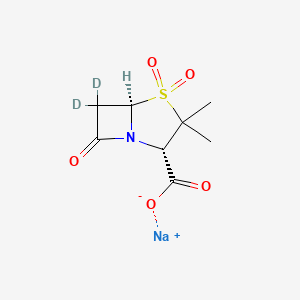
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, also known as AOTA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. AOTA is a thiazole derivative that exhibits unique biological properties, making it a promising candidate for drug development.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide involves the condensation of 2-amino-2-oxoethylamine with 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.
Starting Materials
2-amino-2-oxoethylamine, 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride
Reaction
Step 1: Dissolve 2-amino-2-oxoethylamine and 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetic acid in a suitable solvent such as dichloromethane or dimethylformamide., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct., Step 4: Concentrate the filtrate and purify the resulting intermediate by column chromatography., Step 5: Dissolve the intermediate in acetic anhydride and stir at room temperature for several hours., Step 6: Quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate., Step 7: Concentrate the organic layer and purify the final product by column chromatography.
Mecanismo De Acción
The mechanism of action of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the progression of diseases. N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide can alter the expression of genes involved in cell growth and differentiation, leading to anti-tumor effects.
Efectos Bioquímicos Y Fisiológicos
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been shown to inhibit the replication of HIV and hepatitis C viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is its broad-spectrum activity against various diseases. N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been shown to be effective against cancer, HIV, and hepatitis C, making it a promising candidate for drug development. However, one limitation of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide. One direction is to study its efficacy in combination with other drugs for the treatment of cancer and viral infections. Another direction is to develop more soluble derivatives of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide to improve its bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide and its potential applications in the field of medicine.
Conclusion
In conclusion, N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a thiazole derivative that exhibits unique biological properties, making it a promising candidate for drug development. N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and has been studied extensively for its potential applications in the field of medicine. While there are limitations to its use, further research on N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is needed to fully understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide has been tested in vitro and in vivo for its efficacy against various diseases, including cancer, HIV, and hepatitis C.
Propiedades
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S/c12-8(18)5-15-9(19)4-7-6-20-11(16-7)17-10-13-2-1-3-14-10/h1-3,6H,4-5H2,(H2,12,18)(H,15,19)(H,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQYLKNOPYZAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B3019150.png)

![3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3019152.png)


![N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B3019158.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B3019159.png)

![6,6-Dimethoxy-5,7-dihydropyrazolo[5,1-b][1,3]oxazine](/img/structure/B3019163.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B3019164.png)

